molecular formula C16H31NO5 B1450587 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate CAS No. 1431964-29-2

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate

Cat. No.: B1450587
CAS No.: 1431964-29-2
M. Wt: 317.42 g/mol
InChI Key: IAZQASMJHILTPS-UHFFFAOYSA-N
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Description

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate is a pharmaceutical compound with the molecular formula C16H31NO5 and a molecular weight of 317.42 g/mol.

Properties

IUPAC Name

2-[(4-tert-butylcyclohexyl)amino]butan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO.C2H2O4/c1-5-12(10-16)15-13-8-6-11(7-9-13)14(2,3)4;3-1(4)2(5)6/h11-13,15-16H,5-10H2,1-4H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZQASMJHILTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1CCC(CC1)C(C)(C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate typically involves the reaction of 4-t-Butylcyclohexylamine with butan-1-ol in the presence of oxalic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Employed in studies involving cellular processes and biochemical pathways.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate include:

  • 2-[(4-tert-Butylcyclohexyl)amino]ethanol
  • 2-[(4-tert-Butylcyclohexyl)amino]propanol
  • 2-[(4-tert-Butylcyclohexyl)amino]pentanol

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications in scientific research and industry .

Biological Activity

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate is a pharmaceutical compound characterized by the molecular formula C16H31NO5C_{16}H_{31}NO_5 and a molecular weight of 317.42 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

The biological activity of this compound primarily involves its interaction with adrenergic receptors. Research indicates that this compound exhibits agonistic activity towards human and rat beta-3 adrenergic receptors (b3-ARs), while demonstrating low affinity for beta-1 (b1-ARs) and beta-2 adrenergic receptors (b2-ARs) . This selective activity suggests potential applications in metabolic regulation and obesity treatment, as b3-AR activation is known to enhance lipolysis and thermogenesis.

Comparative Biological Activity

A comparison of this compound with similar compounds reveals its unique properties:

Compound NameAgonistic Activity on b3-ARsAffinity for b1/ b2 ARs
This compoundHighLow
2-[(4-tert-butylcyclohexyl)amino]ethanolModerateModerate
2-[(4-tert-butylcyclohexyl)amino]propanolLowHigh

This table illustrates that this compound has a distinct profile that may offer advantages in specific therapeutic contexts.

In Vivo Studies

In studies involving animal models, the administration of this compound demonstrated significant effects on metabolic parameters. For instance, rats treated with this compound showed increased energy expenditure and improved glucose tolerance, indicating its potential as a therapeutic agent for metabolic disorders .

Clinical Implications

The implications of these findings extend to human health, particularly in the management of obesity and related metabolic syndromes. The ability of the compound to selectively activate b3-ARs could lead to innovative treatments that minimize side effects associated with non-selective adrenergic agonists.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate
Reactant of Route 2
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2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.